Functional β₂-Adrenoceptor Activation: (R)- vs. (S)-Salbutamol cAMP Production
In a direct comparison, the maximum cAMP production induced by the (R)-enantiomer of salbutamol was 2 to 3 times higher than that induced by the (S)-enantiomer, (+)-Salbutamol, demonstrating a clear functional difference in the primary therapeutic pathway [1].
| Evidence Dimension | Maximum cAMP production (functional β₂-adrenoceptor activation) |
|---|---|
| Target Compound Data | (S)-Salbutamol ((+)-Salbutamol): Baseline/Reference activity |
| Comparator Or Baseline | (R)-Salbutamol (Levalbuterol): 2- to 3-fold higher cAMP production |
| Quantified Difference | 2- to 3-fold higher maximum cAMP production for (R)-enantiomer |
| Conditions | In vitro functional assay measuring cAMP accumulation |
Why This Matters
This quantitative difference in functional activity confirms the need for a pure (+)-Salbutamol standard to accurately assess the non-active component of racemic formulations and to avoid overestimation of agonist activity in assays sensitive to the (R)-enantiomer.
- [1] Waldeck B. Enantiomers of bronchodilating beta2-adrenoceptor agonists: is there a cause for concern? J Allergy Clin Immunol. 1999;103(5 Pt 1):742-748. View Source
